4-Bromo-6-chloro-1H-indazole
Overview
Description
4-Bromo-6-chloro-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring and can be substituted with various functional groups, including halogens like bromine and chlorine, to modify their chemical and physical properties.
Synthesis Analysis
The synthesis of halogenated indazoles can be achieved through various methods. For instance, the synthesis of chloro and bromo substituted indanyl tetrazoles involves the conversion of respective acids through amide and nitrile routes . Similarly, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone involves 1,3-dipolar cycloaddition reactions, followed by bromination to yield mono- and dibromo derivatives . Although these methods do not directly describe the synthesis of 4-Bromo-6-chloro-1H-indazole, they provide insight into the general strategies that can be employed for halogenation and functionalization of indazole derivatives.
Molecular Structure Analysis
The molecular structure of halogenated indazoles can be determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated, revealing the monoclinic space group and molecular dimensions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been confirmed by spectroscopic methods and X-ray diffraction studies . These studies highlight the importance of structural analysis in understanding the conformation and reactivity of halogenated indazoles.
Chemical Reactions Analysis
Halogenated indazoles can undergo various chemical reactions, including cross-coupling reactions, which are pivotal in the synthesis of poly-substituted indazoles. For instance, the Suzuki cross-coupling reaction of bromides has been used to synthesize trisubstituted triazoles . Additionally, the palladium-catalyzed cross-coupling reactions of 4-bromomethyl-2-chlorooxazole have been employed to create a range of disubstituted oxazoles . These reactions demonstrate the versatility of halogenated indazoles as intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indazoles are influenced by the presence of halogen atoms. The introduction of bromine and chlorine atoms can affect the molecule's reactivity, boiling and melting points, solubility, and stability. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also be significantly impacted by halogenation, as evidenced by the structural analysis of various halogenated compounds .
Scientific Research Applications
Bromodomain Inhibition
4-Bromo-6-chloro-1H-indazole derivatives have been explored for their potential as bromodomain-containing protein 4 (BRD4) inhibitors. BRD4 plays a critical role in regulating the expression of genes like c-Myc, which are essential for cancer cell proliferation. The development of these compounds as BRD4 inhibitors aims to provide a novel approach to cancer therapy by targeting the bromodomain and inhibiting its interaction with acetylated histones. This approach has shown promise, with some derivatives demonstrating potent inhibitory activity and the ability to significantly reduce tumor size in vivo models (Minjin Yoo et al., 2018).
Antimicrobial Enzyme Inhibition
Research has also been conducted on the effects of indazole derivatives, including 4-Bromo-6-chloro-1H-indazole, on lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic activity against various microorganisms. Indazole compounds have been found to inhibit LPO activity, which is crucial for the immune system's natural antimicrobial defense. This study highlights the significance of understanding the interaction between indazole derivatives and LPO, which could have implications for the use of these compounds in fields ranging from cosmetics to agriculture (Z. Köksal & Z. Alım, 2018).
Antibacterial and Antifungal Activities
4-Bromo-6-chloro-1H-indazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular properties. These compounds have demonstrated significant activity against selected microorganisms, indicating their potential as leads for the development of new antimicrobial agents. Additionally, some derivatives have shown anti-inflammatory activity in vivo, further broadening their potential therapeutic applications (Pushkal Samadhiya et al., 2012).
Crystal Structure Analysis
The structural analysis of 4-Bromo-6-chloro-1H-indazole derivatives provides insight into their molecular configurations and interactions. Studies on the crystal structure of related compounds have revealed the planarity of the indazole system and its perpendicular orientation to substituent chains. These structural details are crucial for understanding the molecular basis of the compounds' biological activities and for guiding the design of new derivatives with optimized properties (H. Chicha et al., 2014).
Synthesis and Derivative Development
Efforts have been made to synthesize and develop novel indazole derivatives, including those related to 4-Bromo-6-chloro-1H-indazole, for various biological applications. Techniques such as regioselective copper-catalyzed cascade acylation and coupling cyclization processes have been employed to create derivatives with potential therapeutic applications. The development of these synthetic methodologies is crucial for expanding the chemical space of indazole derivatives and exploring their full therapeutic potential (Zhiming Wang et al., 2011).
Safety And Hazards
The safety and hazards of 4-Bromo-6-chloro-1H-indazole are not explicitly mentioned in the search results. However, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation67.
Future Directions
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines5. These strategies could potentially be applied to the synthesis of 4-Bromo-6-chloro-1H-indazole, opening up new avenues for research and development.
properties
IUPAC Name |
4-bromo-6-chloro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDKINCUTSIQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646165 | |
Record name | 4-Bromo-6-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-1H-indazole | |
CAS RN |
885519-03-9 | |
Record name | 4-Bromo-6-chloro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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